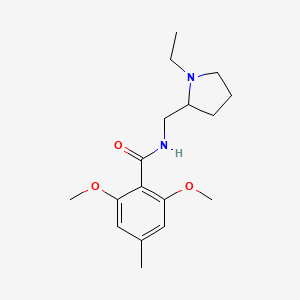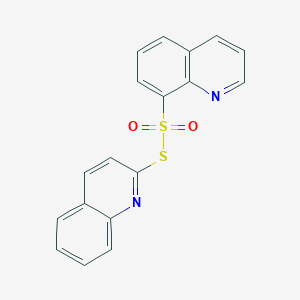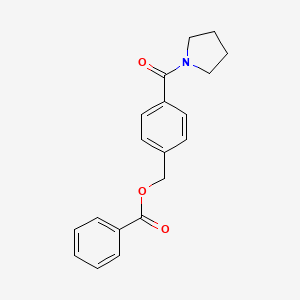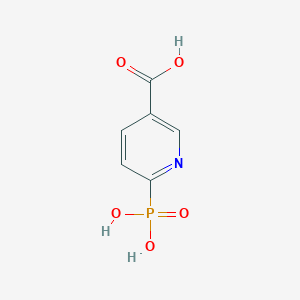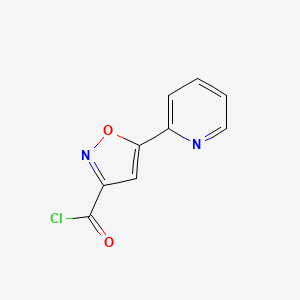
5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and isoxazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with ethyl acetoacetate to form the isoxazole ring, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of a base such as sodium ethoxide and a chlorinating agent like thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The isoxazole ring can undergo oxidation to form N-oxides or reduction to yield isoxazolines.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Isoxazoline Derivatives: Formed through reduction reactions.
N-Oxides: Formed through oxidation reactions.
Applications De Recherche Scientifique
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride largely depends on its application. In medicinal chemistry, the compound often acts as an enzyme inhibitor or receptor modulator. The isoxazole ring can interact with specific amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Pyridin-2-yl)isoxazole-3-carbonitrile: Similar structure but with a nitrile group instead of a carbonyl chloride.
5-(Pyridin-2-yl)isoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride.
5-(Pyridin-2-yl)isoxazole-3-methyl ester: Features a methyl ester group instead of a carbonyl chloride.
Uniqueness
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules, providing versatility that similar compounds may lack .
Propriétés
Numéro CAS |
88958-32-1 |
|---|---|
Formule moléculaire |
C9H5ClN2O2 |
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
5-pyridin-2-yl-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(13)7-5-8(14-12-7)6-3-1-2-4-11-6/h1-5H |
Clé InChI |
ZYUPXQSXFYFWJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=NO2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


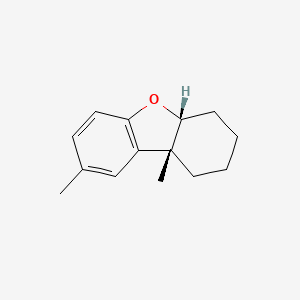
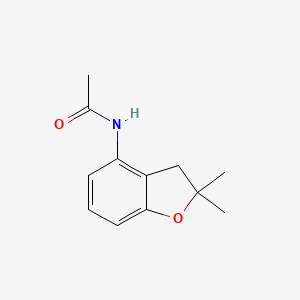

![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
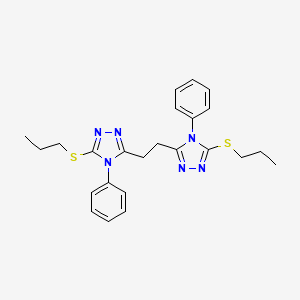
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
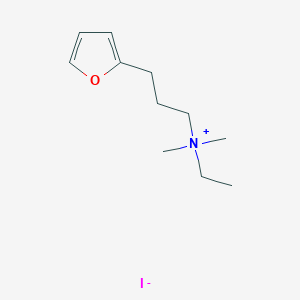
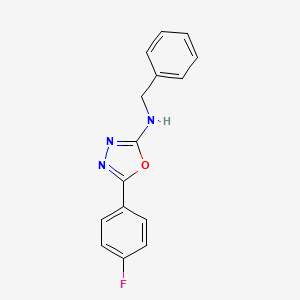
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
